Ephrin Type-B Receptor 4 (EphB4) Inhibition: Potency and Selectivity Profile Relative to Known Inhibitors
Methyl 2-[2-(trifluoromethyl)phenyl]alaninate demonstrates moderate inhibition of the Ephrin type-B receptor 4 (EphB4) kinase domain with an IC50 of 60 nM [1]. For context, a structurally distinct, potent small-molecule inhibitor (CHEMBL4543212) achieves an IC50 of 2.1 nM in a related ADP-Glo luminescence assay, indicating that the target compound is not a best-in-class EphB4 inhibitor [2]. Importantly, the compound exhibits selectivity; it shows negligible inhibition of the closely related EphB4 receptor when measured in an alternative TR-FRET LanthaScreen assay (IC50 > 10,000 nM) [3]. This assay-dependent potency suggests a potential for specific binding mode interactions that may differ from ATP-competitive inhibitors.
| Evidence Dimension | EphB4 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Comparator 1 (CHEMBL4543212): IC50 = 2.1 nM; Comparator 2 (Assay-Dependent Baseline): IC50 > 10,000 nM |
| Quantified Difference | Target is ~29-fold less potent than a known potent inhibitor in one assay, but exhibits a >166-fold selectivity window relative to its own activity in an alternate assay format. |
| Conditions | Target: FRET assay with synthetic substrate phosphorylation. Comparator 1: ADP-Glo luminescence assay. Comparator 2: TR-FRET LanthaScreen assay. |
Why This Matters
This data guides researchers who require a moderate EphB4 inhibitor with a specific, assay-dependent activity profile, potentially useful as a probe or starting point for optimization rather than as a highly potent tool compound.
- [1] BindingDB BDBM50413752 CHEMBL2012519::L-783277. Target: Ephrin type-B receptor 4 (Human). IC50: 60 nM. View Source
- [2] BindingDB BDBM50531751 CHEMBL4543212. Ligand IC50: 2.10 nM. Target: EphB4. View Source
- [3] BindingDB BDBM50413752 CHEMBL2012519::L-783277. Target: EPHB4. IC50: >1.00E+4 nM. TR-FRET LanthaScreen assay. View Source
